Dioctyl phthalate

Description

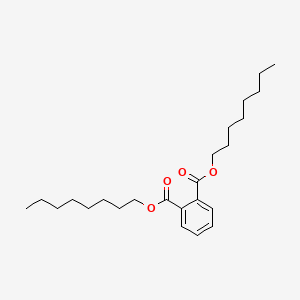

Structure

2D Structure

Properties

IUPAC Name |

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dioctyl phthalate CAS number and molecular weight

This technical guide provides a comprehensive overview of dioctyl phthalate, a term that commonly refers to two isomeric compounds: di-n-octyl phthalate (DNOP) and di(2-ethylhexyl) phthalate (DEHP). Both are significant industrial chemicals, primarily used as plasticizers to enhance the flexibility and durability of polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical and physical properties, synthesis, applications, toxicological effects, and analytical methodologies.

Chemical Identity and Physical Properties

DNOP and DEHP share the same molecular formula and molecular weight but differ in the structure of their alkyl chains, which leads to slight variations in their physical properties. DEHP is the most widely used phthalate plasticizer.[1] The key identifiers and properties of both isomers are summarized below.

Table 1: Chemical Identification of this compound Isomers

| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |

| CAS Number | 117-84-0[2] | 117-81-7[3] |

| Molecular Formula | C₂₄H₃₈O₄[2] | C₂₄H₃₈O₄[3] |

| Molecular Weight | 390.56 g/mol | 390.56 g/mol |

| Synonyms | n-Dioctyl phthalate, Phthalic acid dioctyl ester | Bis(2-ethylhexyl) phthalate, this compound (DOP) |

| Structure | Straight-chain octyl esters | Branched-chain 2-ethylhexyl esters |

Table 2: Physicochemical Properties of this compound Isomers

| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |

| Appearance | Colorless, oily liquid | Colorless, viscous liquid |

| Melting Point | -25 °C | -50 °C |

| Boiling Point | 380 °C | 386 °C |

| Density | 0.980 g/mL at 20 °C | 0.985 g/mL at 20 °C |

| Flash Point | 219 °C | 207 °C |

| Water Solubility | Insoluble | Insoluble |

Synthesis and Manufacturing

Dioctyl phthalates are generally synthesized through the esterification of phthalic anhydride with the corresponding alcohol. For DNOP, n-octanol is used, while DEHP is produced using 2-ethylhexanol. The reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion.

Applications in Research and Industry

The primary application of both DNOP and DEHP is as a plasticizer for polyvinyl chloride (PVC), imparting flexibility to the otherwise rigid polymer. This has led to their use in a vast array of products, including:

-

Medical Devices: IV bags and tubing, blood bags, and catheters.

-

Consumer Goods: Toys, flooring, wallpaper, and packaging films.

-

Industrial Applications: Wire and cable insulation, hoses, and adhesives.

In a research context, dioctyl phthalates are often used as analytical standards for environmental and toxicological studies.

Toxicology and Biological Effects

The toxicological profiles of DNOP and DEHP have been extensively studied, with DEHP generally considered to have more significant biological effects. Both compounds can leach from plastic products, leading to human exposure through ingestion, inhalation, and dermal contact.

Upon entering the body, dioctyl phthalates are metabolized to their respective monoesters, which are considered the primary toxic metabolites. For instance, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). These metabolites can be further oxidized to more polar compounds that are excreted in the urine.

DEHP is a well-known endocrine-disrupting chemical that can interfere with hormone signaling. It has been shown to affect the reproductive system, with studies indicating potential impacts on sperm count and reproductive organ development. Phthalates like dibutyl phthalate (a related compound) have been shown to interact with the estrogen receptor (ER) signaling pathway.

DEHP is classified as "reasonably anticipated to be a human carcinogen" based on studies in experimental animals that have shown an increase in liver tumors in rats and mice. The carcinogenic potential of DNOP is less established.

The liver is a primary target organ for this compound toxicity. Studies in rats have shown that DEHP can cause liver enlargement and proliferation of peroxisomes, while DNOP induces fat accumulation and mild necrosis. Neurotoxic effects, including impacts on dopamine signaling, have also been reported for DEHP.

Experimental Protocols

The determination of this compound in various matrices is crucial for monitoring and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.

This protocol is adapted from a general method for determining DOP purity.

-

Sample Weighing: Accurately weigh 0.1–0.2 g of the PVC sample.

-

Dissolution/Extraction: If the sample is solid plastic, it may need to be dissolved in a suitable solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent like methanol to extract the phthalates. For purity analysis of a DOP sample, dilute with high-purity n-hexane or toluene in a volumetric flask to a concentration of approximately 1 mg/mL.

-

Mixing and Filtration: Mix the solution thoroughly. Filter the solution through a 0.45 µm PTFE membrane filter prior to injection into the GC-MS system.

The following are typical instrumental parameters for the analysis of this compound.

-

Column: Capillary column (e.g., HP-5 or DB-1, 30 m × 0.32 mm × 0.25 µm)

-

Carrier Gas: Helium or Nitrogen (≥99.999% purity)

-

Flow Rate: 1.0 mL/min

-

Injection Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/minute to 270°C and held for 11 minutes.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range appropriate for the target analytes.

This protocol is based on methods for separating multiple phthalates.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 75:25 v/v) for isocratic elution. For gradient elution, use a combination of acetonitrile and methanol with water.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: For liquid samples, dilute with the mobile phase and filter. For solid samples, perform a solvent extraction as described for GC-MS analysis, and then dissolve the dried extract in the mobile phase.

-

Instrumental Conditions:

-

Column: C18 or Phenyl-hexyl column

-

Detection: UV detector at 230 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: A generalized workflow for the analysis of this compound in a sample.

Caption: Proposed mechanism of DEHP-induced neurotoxicity via dopamine signaling disruption.

References

In-depth Technical Guide: Toxicokinetics and Metabolism of Dioctyl Phthalate (DNOP) In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicokinetics and metabolism of di-n-octyl phthalate (DNOP), a high-molecular-weight phthalate ester used as a plasticizer. The information presented herein is curated from peer-reviewed scientific literature to support research and development activities.

Toxicokinetics of Di-n-octyl Phthalate (DNOP)

The toxicokinetics of DNOP, encompassing its absorption, distribution, metabolism, and excretion (ADME), is characterized by rapid metabolic transformation and subsequent elimination from the body.

Absorption

Following oral administration, DNOP is readily absorbed from the gastrointestinal tract.[1] While specific absorption rate constants are not extensively documented, studies in rats indicate efficient uptake after ingestion.[1] There is limited information available regarding the absorption of DNOP following dermal or inhalation exposure.

Distribution

Once absorbed, DNOP is distributed to various tissues. In rats, low levels of DNOP have been detected in the liver and adipose tissue following dietary administration.[1] The primary metabolite, mono-n-octyl phthalate (MnOP), reaches peak concentrations in the blood and testes of rats at 3 and 6 hours, respectively, after a high oral dose (2000 mg/kg).[1] The biological half-life of MnOP in the blood has been estimated to be approximately 3.3 hours in rats, indicating relatively rapid clearance from the circulatory system.[1]

Metabolism

DNOP undergoes extensive metabolism, primarily initiated by hydrolysis of one of the ester linkages to form mono-n-octyl phthalate (MnOP) and n-octanol. This initial step is catalyzed by non-specific esterases and lipases present in the intestines and other tissues.

Following the formation of MnOP, the octyl side chain is subject to further oxidative metabolism, leading to a variety of secondary metabolites. The major urinary metabolite of DNOP in rats is mono-(3-carboxypropyl) phthalate (MCPP), with urinary concentrations approximately 560-fold higher than those of MnOP. Other identified oxidative metabolites include:

-

Mono-hydroxy-n-octyl phthalate (MHOP)

-

Mono-oxo-n-octyl phthalate (MOOP)

-

Mono-(5-carboxy-n-pentyl) phthalate (MCPeP)

-

Mono-(7-carboxy-n-heptyl) phthalate (MCHpP)

-

Mono-carboxymethyl phthalate (MCMP)

-

Phthalic Acid (PA)

In vitro studies using rat liver microsomes have confirmed the conversion of DNOP to MnOP, MHOP, and PA.

Excretion

The metabolites of DNOP are primarily excreted in the urine. The urinary excretion of DNOP metabolites in rats has been shown to follow a biphasic pattern. While the levels of most metabolites decrease significantly after the first 24 hours post-administration, some, including MCPP, MCHpP, MHOP, and MOOP, can be detected in the urine for up to four days.

Quantitative Data on DNOP Metabolism

The following tables summarize the available quantitative data on the urinary excretion of DNOP metabolites in rats. Due to the limited availability of comprehensive quantitative tables for DNOP in the reviewed literature, the following data is presented to illustrate the relative abundance of metabolites. For comparative purposes, a detailed quantitative table for the structurally similar di-n-pentyl phthalate (DPP) is also provided.

Table 1: Major Urinary Metabolites of Di-n-octyl Phthalate (DNOP) in Rats

| Metabolite | Abbreviation | Relative Abundance in Urine |

| mono-(3-carboxypropyl) phthalate | MCPP | Major metabolite; levels are ~560-fold higher than MnOP |

| mono-n-octyl phthalate | MnOP | Minor metabolite |

| mono-hydroxy-n-octyl phthalate | MHOP | Oxidative metabolite |

| mono-oxo-n-octyl phthalate | MOOP | Oxidative metabolite |

| mono-(7-carboxy-n-heptyl) phthalate | MCHpP | Oxidative metabolite |

| Phthalic Acid | PA | Minor metabolite |

Table 2: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Female Sprague-Dawley Rats Following a Single Oral Dose of 500 mg/kg Body Weight (First 24h)

This table is provided as a reference for the typical quantitative data obtained in such studies, given the structural similarity to DNOP.

| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) |

| mono(4-hydroxypentyl) phthalate | MHPP | 993 |

| mono-n-pentyl phthalate | MPP | 222 |

| mono(4-carboxybutyl) phthalate | MCBP | 168 |

| mono(4-oxopentyl) phthalate | MOPP | 47 |

| Phthalic acid | PA | 26 |

| mono-n-pentenyl phthalate | MPeP | 16 |

| mono(3-carboxypropyl) phthalate | MCPP | 9 |

| mono(2-carboxyethyl) phthalate | MCEP | 0.2 |

Experimental Protocols

The following section details a representative experimental protocol for an in vivo toxicokinetics study of DNOP in a rodent model, synthesized from methodologies described in the scientific literature.

In Vivo Metabolism Study in Rats

-

Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley, adult female

-

Housing: Animals are housed in individual metabolism cages to allow for separate collection of urine and feces. The cages are maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

-

-

Dosing:

-

Test Substance: Di-n-octyl phthalate (DNOP), purity >98%.

-

Vehicle: Corn oil or other suitable lipid-based vehicle.

-

Dose Administration: A single oral dose (e.g., 300 mg/kg body weight) is administered via gavage.

-

-

Sample Collection:

-

Urine: Urine samples are collected at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h, and 72-96h) post-dosing. The total volume of urine for each collection period is recorded.

-

Blood: Blood samples may be collected via tail vein or cardiac puncture at specified time points to determine the plasma concentration of DNOP and its metabolites.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidneys, adipose tissue, testes) are collected for analysis of DNOP and metabolite distribution.

-

-

Sample Preparation and Analysis:

-

Urine Sample Preparation: An aliquot of the urine sample is mixed with a buffer and an internal standard. The sample is then subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate the metabolites. Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.

-

Analytical Method: The concentrations of DNOP metabolites in the prepared samples are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity and selectivity for quantifying the low levels of metabolites in biological matrices.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Di-n-octyl Phthalate (DNOP)

Caption: Metabolic pathway of Di-n-octyl Phthalate (DNOP).

Experimental Workflow for In Vivo DNOP Toxicokinetics Study

References

Dioctyl Phthalate: A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (DOP), a widely used plasticizer, imparts flexibility and durability to a vast array of polymer products. Its extensive use, however, has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of DOP, consolidating current scientific understanding of its physicochemical properties, degradation pathways, and partitioning behavior in various environmental matrices. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental dynamics of this compound.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. DOP is a colorless, odorless, oily liquid with low volatility and is practically insoluble in water.[1][2] These characteristics significantly influence its distribution and persistence in the environment. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (DOP)

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₄ | [1] |

| Molecular Weight | 390.56 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Odorless | |

| Boiling Point | 386 °C | |

| Melting Point | -50 °C | |

| Density | 0.980 - 0.983 g/cm³ (20/4 °C) | |

| Water Solubility | 23-340 µg/L | |

| Vapor Pressure | 2.20E-11 cm³/molecule-sec at 25°C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.11 - 9.61 |

Environmental Fate and Transport

The journey of DOP in the environment is a complex interplay of transport and transformation processes. Due to its low water solubility and high octanol-water partition coefficient (Log K_ow_), DOP has a strong tendency to adsorb to organic matter in soil, sediment, and suspended particles in water. This sorption behavior significantly reduces its mobility in aqueous systems.

Transport

DOP is released into the environment through various pathways, including leaching from plastic products, industrial emissions, and improper disposal of waste. Once released, its transport is primarily dictated by its partitioning behavior. In aquatic environments, a significant portion of DOP attaches to suspended particles and eventually settles in the sediment. While its low volatility limits atmospheric transport, it can be detected in the air, likely associated with particulate matter.

Environmental Persistence and Degradation

DOP is considered to be relatively persistent in the environment. Its degradation occurs through both biotic and abiotic pathways, with biodegradation being the primary mechanism of removal.

Abiotic degradation of DOP through processes like hydrolysis and photolysis is generally slow under typical environmental conditions.

-

Hydrolysis: The hydrolysis half-life of DOP can be several decades under neutral pH conditions. The process involves the cleavage of the ester bonds, leading to the formation of mono-octyl phthalate and phthalic acid.

-

Photodegradation: Direct photodegradation of DOP in water is also a slow process. In the atmosphere, it can be degraded by reacting with hydroxyl radicals, with an estimated half-life of less than 1.9 days.

Table 2: Abiotic Degradation of this compound

| Degradation Process | Half-Life | Conditions | Reference |

| Hydrolysis | 107 years | pH 7 | |

| Atmospheric Photo-oxidation | < 1.9 days | Reaction with hydroxyl radicals |

Biodegradation is the most significant process for the removal of DOP from the environment. A variety of microorganisms, including bacteria and fungi, have been shown to degrade DOP under both aerobic and anaerobic conditions. The degradation process typically begins with the hydrolysis of the ester bonds to form mono-octyl phthalate and then phthalic acid, which is further metabolized.

The rate of biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the presence of acclimated microbial populations.

Table 3: Biodegradation Half-Life of this compound

| Environmental Compartment | Half-Life | Conditions | Reference |

| Surface Water | 5 days | Laboratory model ecosystem | |

| Surface Water | 1 - 4 weeks | Aerobic | |

| Soil | 1 - 4 weeks | Aerobic |

Partitioning in Environmental Compartments

DOP's hydrophobicity leads to its partitioning into organic-rich phases in the environment.

In soil and sediment, DOP strongly adsorbs to organic matter. The extent of this sorption is quantified by the soil-water partition coefficient (K_d_) and the organic carbon-water partition coefficient (K_oc_). Higher K_oc_ values indicate a greater tendency for the chemical to be sorbed to organic carbon in soil or sediment. For hydrophobic chemicals like DOP, K_oc_ can be estimated from its K_ow_. The distribution coefficient (K_d_) is influenced by the fraction of organic carbon (f_oc_) in the soil or sediment (K_d_ = K_oc_ x f_oc_).

Table 4: Soil and Sediment Partitioning of this compound

| Partition Coefficient | Description | Significance |

| K_d_ (Soil-Water Partition Coefficient) | Ratio of the concentration of a chemical sorbed to soil to its concentration in the soil water at equilibrium. | Indicates the mobility of the chemical in soil; higher K_d_ means lower mobility. |

| K_oc_ (Organic Carbon-Water Partition Coefficient) | Ratio of the mass of a chemical adsorbed per unit mass of organic carbon to its concentration in the aqueous solution at equilibrium. | Normalizes the partitioning for the organic carbon content, allowing for comparison across different soils and sediments. |

DOP has the potential to bioaccumulate in organisms, particularly in fatty tissues, due to its lipophilic nature. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. While DOP's high K_ow_ suggests a high potential for bioconcentration, metabolic processes in organisms can limit its accumulation. Studies have shown that higher molecular weight phthalates like DOP may exhibit trophic dilution in aquatic food webs, meaning their concentrations decrease at higher trophic levels.

Table 5: Bioaccumulation of this compound

| Parameter | Description | Significance |

| BCF (Bioconcentration Factor) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. | Indicates the potential for a chemical to accumulate in aquatic organisms. |

| BAF (Bioaccumulation Factor) | The ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (including water, food, and sediment). | Provides a more comprehensive measure of bioaccumulation in a natural setting. |

Experimental Protocols

Understanding the methodologies used to study the environmental fate and transport of DOP is crucial for interpreting existing data and designing new research. This section outlines typical experimental protocols for key studies.

Biodegradation Studies

Objective: To determine the rate and extent of DOP biodegradation by microorganisms.

Methodology:

-

Inoculum Preparation: A microbial inoculum is typically sourced from an environment where DOP is present, such as activated sludge from a wastewater treatment plant or contaminated soil. The inoculum may be enriched by culturing it in a minimal salt medium (MSM) containing DOP as the sole carbon source.

-

Experimental Setup: Batch experiments are commonly conducted in flasks containing a defined concentration of DOP in MSM and the microbial inoculum. Control flasks without the inoculum are included to account for abiotic losses.

-

Incubation: The flasks are incubated under controlled conditions of temperature and shaking (for aerobic studies).

-

Sampling and Analysis: Samples are collected at regular intervals and analyzed for the concentration of DOP and its degradation products.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify DOP and its metabolites.

Soil Sorption Experiments

Objective: To determine the soil-water partition coefficient (K_d_) of DOP.

Methodology:

-

Soil Preparation: Soil samples are collected, air-dried, and sieved to remove large particles. The organic carbon content of the soil is determined.

-

Batch Equilibrium Method:

-

A known mass of soil is placed in a series of centrifuge tubes.

-

A solution of DOP in a background electrolyte (e.g., calcium chloride solution) of known concentration is added to each tube.

-

The tubes are shaken for a predetermined time to reach equilibrium.

-

The tubes are then centrifuged to separate the soil and the aqueous phase.

-

-

Analysis: The concentration of DOP remaining in the aqueous phase is measured using HPLC or GC-MS.

-

Calculation: The amount of DOP sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The K_d_ is then calculated as the ratio of the concentration of DOP in the soil to the concentration in the water at equilibrium.

Visualizations

To aid in the understanding of the complex processes governing the environmental fate of DOP, the following diagrams have been generated using the DOT language.

Caption: Environmental fate and transport pathways of this compound (DOP).

Caption: Generalized degradation pathway of this compound (DOP).

Caption: Experimental workflow for determining the soil sorption coefficient (Kd) of DOP.

Conclusion

This technical guide has synthesized the current knowledge on the environmental fate and transport of this compound. Its persistence, hydrophobicity, and potential for bioaccumulation underscore the importance of understanding its environmental behavior. While biodegradation is the primary mechanism for its removal, the rate of this process is highly dependent on environmental conditions. The strong sorption of DOP to soil and sediment significantly influences its mobility and bioavailability. The provided data tables, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals to better assess the environmental risks associated with DOP and to inform strategies for its management and remediation. Continued research is essential to further elucidate the long-term impacts of DOP on ecosystems and to develop more effective methods for its removal from contaminated environments.

References

In-Depth Technical Guide: Analysis of Dioctyl Phthalate and Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and widespread environmental contamination. Understanding its degradation is crucial for assessing its environmental fate and toxicological impact. This technical guide provides a comprehensive overview of the analysis of DOP and its degradation products, detailing both biotic and abiotic degradation pathways. It includes in-depth experimental protocols for common analytical techniques, quantitative data on degradation rates, and visual representations of the molecular mechanisms and experimental workflows involved.

Introduction

This compound is a diester of phthalic acid, extensively used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2][3] Due to its physical, non-covalent incorporation into the polymer matrix, DOP can leach into the environment over time, leading to its ubiquitous presence in soil, water, and biota.[1][2] Concerns over its potential adverse health effects, including reproductive and developmental toxicity, have driven research into its environmental persistence and degradation mechanisms.

This guide focuses on the analytical methodologies used to identify and quantify DOP and its primary degradation products, providing researchers with the necessary information to conduct robust and reproducible studies in this field.

Degradation Pathways of this compound

The environmental degradation of DOP can occur through two primary mechanisms: biodegradation, mediated by microorganisms, and abiotic degradation, driven by physical and chemical processes.

Biodegradation

Microbial degradation is the principal route for the breakdown of DOP in the environment. A variety of bacteria and fungi have been identified that can utilize DOP as a source of carbon and energy. The aerobic biodegradation pathway is the most extensively studied and typically proceeds through a series of enzymatic reactions:

-

Hydrolysis to Mono(2-ethylhexyl) phthalate (MEHP): The initial and rate-limiting step involves the hydrolysis of one of the ester bonds of DOP by esterases or lipases, resulting in the formation of mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.

-

Hydrolysis to Phthalic Acid (PA): MEHP is further hydrolyzed to phthalic acid (PA) and another molecule of 2-ethylhexanol.

-

Aromatic Ring Cleavage: The phthalic acid intermediate undergoes hydroxylation and subsequent ring cleavage by dioxygenase enzymes, leading to the formation of protocatechuic acid.

-

TCA Cycle Integration: Protocatechuic acid is further metabolized and enters the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Abiotic Degradation

Abiotic degradation of DOP occurs at a much slower rate compared to biodegradation. The primary abiotic processes include:

-

Hydrolysis: In aqueous environments, DOP can undergo slow hydrolysis, particularly under acidic or alkaline conditions, to form MEHP and subsequently phthalic acid. However, the half-life for this process under neutral pH at ambient temperature is estimated to be in the order of years.

-

Photodegradation: In the presence of sunlight, particularly UV radiation, DOP can undergo photodegradation. This process can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2). The degradation proceeds through the generation of reactive oxygen species which attack the phthalate molecule.

Quantitative Analysis of Degradation Products

The following tables summarize quantitative data on the biodegradation of DOP under different experimental conditions.

Table 1: Aerobic Biodegradation of di-(2-ethylhexyl) phthalate (DEHP) by Bacillus sp. in Mangrove Sediment

| Time (days) | DEHP Concentration (mg/kg) | Half-life (t1/2) (days) |

| 0 | 10 | - |

| 1 | 7.5 | 5.0 - 8.3 |

| 3 | 4.2 | |

| 5 | 2.1 | |

| 7 | 1.0 | |

| 10 | < 0.5 |

Data adapted from a study on microbial degradation in mangrove sediment.

Table 2: Degradation of Phthalate Esters by Variovorax sp.

| Phthalate Ester | Initial Concentration (mg/L) | Degradation Rate Constant (h⁻¹) | Half-life (h) |

| Diethyl Phthalate (DEP) | 300 | 0.107 | 6.48 |

| Dibutyl Phthalate (DBP) | 300 | 0.087 | 7.97 |

| Dimethyl Phthalate (DMP) | 300 | 0.085 | 8.15 |

This table provides a comparison of the degradation rates of different phthalate esters by the same bacterial strain.

Experimental Protocols

Accurate and reliable analysis of DOP and its degradation products requires robust experimental protocols. The following sections detail the methodologies for the most commonly employed analytical techniques.

Sample Preparation: Liquid-Liquid Extraction for Water Samples

This protocol is suitable for the extraction of DOP and its metabolites from aqueous samples.

-

Sample Collection: Collect 500 mL of the water sample in a pre-cleaned glass container.

-

Acidification: Adjust the pH of the sample to < 2 with concentrated sulfuric acid to protonate the acidic metabolites.

-

Extraction: Transfer the acidified sample to a 1 L separatory funnel. Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

-

Combine Extracts: Drain the lower DCM layer into a flask. Repeat the extraction twice more with fresh 60 mL portions of DCM. Combine the three DCM extracts.

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent Exchange: The final extract can be solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, acetonitrile for HPLC).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like DOP and its less polar metabolites.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample extract is injected in splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 200 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target ions for DOP (m/z 149, 167, 279), MEHP (m/z 149, 167), and Phthalic Acid (requires derivatization, e.g., with BSTFA, to make it volatile).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is well-suited for the analysis of both polar and non-polar degradation products without the need for derivatization.

-

Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is common.

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-20 min: Gradient to 95% Acetonitrile

-

20-25 min: Hold at 95% Acetonitrile

-

25-30 min: Return to 30% Acetonitrile and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 230 nm or 254 nm.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of DOP degradation products, especially in complex matrices.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity LC with 6400 Series Triple Quadrupole MS).

-

Column and Mobile Phase: Similar to HPLC-UV methods, a C18 column with a water/acetonitrile or water/methanol gradient is used.

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for the acidic metabolites.

-

Mass Spectrometer Parameters:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity. For example:

-

DOP: [M+H]⁺ or [M+Na]⁺ → m/z 149

-

MEHP: [M-H]⁻ → m/z 121

-

Phthalic Acid: [M-H]⁻ → m/z 121

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to DOP degradation and analysis.

Conclusion

The analysis of this compound and its degradation products is a multifaceted process requiring a combination of robust analytical techniques and a thorough understanding of the underlying chemical and biological transformations. This guide has provided a detailed overview of the degradation pathways, quantitative data, experimental protocols, and signaling interactions associated with DOP. By utilizing the information presented herein, researchers can design and execute studies that will contribute to a more complete understanding of the environmental and health implications of this prevalent plasticizer. The continued development of sensitive and selective analytical methods will be crucial for monitoring the fate of DOP and for the assessment of potential risks to human and environmental health.

References

Toxicological Profile of Dioctyl Phthalate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP). This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the core signaling pathways involved in their toxicological effects.

Executive Summary

This compound is a widely used plasticizer that has come under scrutiny due to its potential adverse health effects. Following exposure, DOP is rapidly metabolized to MEHP, which is often considered to be the more toxic compound. The primary toxicities associated with DOP and MEHP exposure include reproductive and developmental effects, endocrine disruption, hepatotoxicity, neurotoxicity, and immunotoxicity. This guide synthesizes the current understanding of these effects to support research and development activities.

Quantitative Toxicological Data

The following tables summarize key toxicity values for this compound and its metabolites from various studies. These values are critical for risk assessment and for designing preclinical safety studies.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| This compound (DOP) | Rat | Oral | 30,000 mg/kg | [1] |

| This compound (DOP) | Mouse | Oral | >30,000 mg/kg | [1] |

| This compound (DOP) | Rabbit | Dermal | 25,000 mg/kg | [1] |

| Di-n-octyl Phthalate (DNOP) | Rat | Oral | 53,700 mg/kg | [2] |

| Di-n-octyl Phthalate (DNOP) | Mouse | Oral | 13,000 mg/kg | [2] |

Table 2: Repeated Dose and Reproductive Toxicity Data (NOAEL and LOAEL)

| Compound | Species | Study Type | Endpoint | NOAEL | LOAEL | Reference |

| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | 2-Generation | Reproductive Tract Malformations | 4.8 mg/kg/day | 14 mg/kg/day | |

| Di-n-octyl Phthalate (DNOP) | Rat | - | Hepatic Effects | 37 mg/kg/day | - | |

| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | - | Hepatic Peroxisome Proliferation | 5 mg/kg/day | - | |

| Di-n-butyl Phthalate (DBP) | Rat | 2-Generation | Reduced F2 Pup Weights | - | 52 mg/kg/day | |

| Di-isoheptyl Phthalate (DIHP) | Rat | Developmental | Fetal Malformations | 300 mg/kg/day | 750 mg/kg/day |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of substances. The following are summaries of key OECD guidelines relevant to the toxicological evaluation of this compound and its metabolites.

Two-Generation Reproductive Toxicity Study (OECD TG 416)

This study is designed to provide comprehensive information on the effects of a test substance on the reproductive performance of two generations of animals.

-

Principle: The test substance is administered to parental (P) animals before and during mating, through gestation and lactation. Selected offspring (F1 generation) are then exposed to the substance from weaning through their own mating and production of an F2 generation.

-

Test System: The rat is the preferred species.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality.

-

Administration: The test substance is typically administered orally via diet, drinking water, or gavage.

-

Key Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters, mating and fertility indices, gestation length, and parturition observations. Gross necropsy and histopathology of reproductive organs are performed.

-

Offspring: Viability, sex ratio, body weight, physical and developmental landmarks (e.g., anogenital distance, nipple retention), and sexual maturation. Gross necropsy and histopathology are conducted on selected F1 and F2 animals.

-

Two-Generation Reproductive Toxicity Study Workflow.

Uterotrophic Bioassay in Rodents (OECD TG 440)

This in vivo assay is used to screen for substances with estrogenic activity by measuring the increase in uterine weight.

-

Principle: The assay utilizes either immature female rodents or ovariectomized adult females, where the uterus is sensitive to exogenous estrogens. An increase in uterine weight after exposure to a test substance indicates estrogenic activity.

-

Test System: Immature or ovariectomized adult rats or mice.

-

Procedure:

-

Animals are dosed with the test substance (typically for three consecutive days) via oral gavage or subcutaneous injection.

-

A positive control group (e.g., ethinylestradiol) and a vehicle control group are included.

-

Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weights).

-

-

Endpoint: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive response.

Uterotrophic Bioassay Workflow.

Hershberger Bioassay in Rats (OECD TG 441)

This in vivo assay screens for substances with androgenic or anti-androgenic activity by measuring the weight changes in five androgen-dependent tissues.

-

Principle: The assay uses castrated peripubertal male rats, in which the accessory sex organs are sensitive to androgens. An increase in the weight of these tissues indicates androgenic activity, while a decrease (in the presence of a reference androgen) indicates anti-androgenic activity.

-

Test System: Castrated peripubertal male rats.

-

Procedure:

-

Animals are castrated and allowed to recover.

-

For androgenicity testing, animals are dosed with the test substance for 10 consecutive days.

-

For anti-androgenicity testing, animals are co-administered the test substance and a reference androgen (e.g., testosterone propionate).

-

Positive and vehicle control groups are included.

-

Approximately 24 hours after the final dose, animals are euthanized, and the five androgen-dependent tissues are weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

-

Endpoint: A statistically significant change in the weight of at least two of the five tissues indicates a positive response.

Hershberger Bioassay Workflow.

Signaling Pathways and Mechanisms of Toxicity

DOP and its metabolites exert their toxic effects through various molecular mechanisms, primarily by inducing oxidative stress, disrupting endocrine signaling, and interfering with cellular processes.

Oxidative Stress and Hepatotoxicity

MEHP has been shown to induce oxidative stress in hepatocytes, leading to lipid accumulation and potentially non-alcoholic fatty liver disease (NAFLD). One of the proposed mechanisms involves the inhibition of the JAK2/STAT5 signaling pathway. Additionally, MEHP can induce oxidative DNA damage and apoptosis in liver cells through a p53-mediated mitochondrial-dependent pathway.

MEHP-Induced Hepatotoxicity Pathways.

Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals that can interfere with the synthesis and action of steroid hormones.

MEHP can activate PPARα and PPARγ, which are nuclear receptors involved in lipid metabolism and steroidogenesis. Activation of PPARs in the ovaries can inhibit the expression of aromatase, an enzyme crucial for estrogen synthesis. In the testes, phthalate-induced PPAR activation is linked to testicular toxicity.

Phthalate-Mediated PPAR Signaling.

MEHP can directly inhibit steroidogenesis in Leydig cells by repressing the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for cholesterol transport into the mitochondria, the first step in steroid hormone production.

MEHP Inhibition of Steroidogenesis.

Conclusion

The toxicological profile of this compound is complex, with its primary metabolite, MEHP, playing a significant role in mediating its adverse effects. The evidence strongly indicates that DOP and MEHP are reproductive and developmental toxicants and act as endocrine disruptors. The mechanisms underlying these toxicities involve the induction of oxidative stress and interference with key signaling pathways such as PPAR and steroidogenesis. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of the safety of phthalates and their alternatives. This information is critical for researchers and drug development professionals to consider in their work.

References

Dioctyl Phthalate (DOP) Material Compatibility: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the interactions between dioctyl phthalate (DOP) and common materials in laboratory and pharmaceutical settings, providing critical data for material selection and risk assessment.

Introduction

This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that imparts flexibility to a variety of polymers, most notably polyvinyl chloride (PVC).[1] Its prevalence in medical devices, laboratory tubing, and container systems necessitates a thorough understanding of its material compatibility.[2][3] The non-covalent bonding of DOP within polymer matrices allows it to leach into contacting fluids, a phenomenon that can compromise the integrity of pharmaceutical formulations, interfere with sensitive experiments, and introduce a potential endocrine disruptor into biological systems.[4] This technical guide provides a comprehensive overview of DOP's compatibility with a range of materials, including plastics, elastomers, and metals, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Quantitative Material Compatibility

The following tables summarize the quantitative effects of this compound on various materials. The data has been compiled from a range of studies to provide a comparative overview for material selection.

Table 1: Effects of this compound on the Mechanical Properties of Polymers

| Polymer | DOP Concentration (phr*) | Change in Tensile Strength | Change in Elongation at Break (%) | Change in Hardness (Shore) | Reference(s) |

| Polyvinyl Chloride (PVC) | 20 | Decrease | Increase | Decrease | |

| Polyvinyl Chloride (PVC) | 40 | Further Decrease | Further Increase | Further Decrease | |

| Polyvinyl Chloride (PVC) | 60 | Significant Decrease | Significant Increase | Significant Decrease | |

| Unsaturated Polyester | 5 wt% | Decrease | Increase | Not Specified | |

| Polyurethane | 7 wt% | 2.81 MPa (Value) | ~30% (Value) | Not Specified |

*phr: parts per hundred resin

Table 2: Leaching of this compound from Polymers

| Polymer | Solvent/Simulant | Temperature (°C) | Leaching Rate / Amount | Reference(s) |

| Polyvinyl Chloride (PVC) | Aqueous Environment | Not Specified | 0.122 µ g/day | |